An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Chiral Scaffold for Drug Discovery
An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Chiral Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, a valuable chiral building block in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references. This document is designed to empower researchers to effectively utilize this versatile molecule in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a diverse range of biological macromolecules. The introduction of a carboxylic acid hydrazide at the 3-position of the piperidine ring, particularly in the (R)-enantiomeric form, provides a synthetically versatile handle for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[1]
This guide will explore the fundamental chemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, providing a robust foundation for its application in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Properties
The key physicochemical properties of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide are summarized in the table below. These values are a combination of computed data from reliable sources and typical ranges observed for similar compounds.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [2] |
| CAS Number | 1002359-83-2 | [2][3] |
| Molecular Formula | C₁₁H₂₁N₃O₃ | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Purity | ≥97.0% (commercially available) | [3] |
| XLogP3 | 0.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Note: Some properties are computed and should be considered as estimates.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of the chiral center and the conformational flexibility of the piperidine ring. Key expected signals include:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
A series of multiplets in the range of 1.5-3.8 ppm corresponding to the protons of the piperidine ring. The proton at the C3 position, being adjacent to the chiral center and the carbonyl group, will likely appear as a distinct multiplet.
-
Broad signals corresponding to the -NH- and -NH₂ protons of the hydrazide group, which may be exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework. Expected signals include:
-
A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals in the range of 25-55 ppm for the carbons of the piperidine ring.
-
A signal for the carbonyl carbon of the Boc group around 155 ppm.
-
A signal for the carbonyl carbon of the hydrazide group around 170-175 ppm.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group of the hydrazide. A broader band may also be present for the -NH- proton.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the piperidine ring and the tert-butyl group.
-
C=O stretching: Two strong absorption bands are expected for the carbonyl groups. The Boc carbonyl will likely appear around 1680-1700 cm⁻¹, while the hydrazide carbonyl will be at a slightly lower frequency, around 1650-1670 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 244.31. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]
Synthesis and Purification
The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide typically starts from the commercially available (R)-1-Boc-piperidine-3-carboxylic acid. The conversion of a carboxylic acid to a hydrazide is a standard and reliable transformation in organic synthesis.
Synthetic Workflow
The overall synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with hydrazine.
Caption: General workflow for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for hydrazide synthesis.[5][6]
Step 1: Esterification of (R)-1-Boc-piperidine-3-carboxylic acid
-
Rationale: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, facilitates purification and subsequent reaction with hydrazine.
-
To a solution of (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding ester.
Step 2: Hydrazinolysis of the Ester
-
Rationale: The ester is converted to the hydrazide by reaction with hydrazine hydrate. This is a highly efficient and clean reaction.
-
Dissolve the ester from the previous step (1.0 eq) in a suitable solvent such as ethanol or isopropanol (5-10 volumes).
-
Add hydrazine hydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, diethyl ether).
-
Column Chromatography: If recrystallization is not effective, purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol.
Reactivity and Synthetic Applications
The synthetic utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide stems from the reactivity of the hydrazide moiety and the ability to deprotect the piperidine nitrogen.
Reactivity of the Hydrazide Group
The hydrazide functional group is a versatile precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.
Caption: Key reactions of the hydrazide functionality for the synthesis of important heterocycles.
-
Formation of Hydrazones: The hydrazide readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often the first step in the synthesis of more complex heterocyclic systems.
-
Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents provides access to substituted pyrazoles, a common motif in bioactive molecules.
-
Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions of the hydrazide with various reagents can lead to the formation of five-membered aromatic heterocycles like oxadiazoles and thiadiazoles.
-
Formation of N-Acylsulfonohydrazides: Reaction with sulfonyl chlorides yields N-acylsulfonohydrazides, which are precursors to various other functional groups.
Deprotection of the Boc Group
The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[7] This deprotection unmasks the piperidine nitrogen, allowing for further functionalization at this position.
Caption: Acid-catalyzed deprotection of the N-Boc group.
The ability to selectively deprotect the piperidine nitrogen provides an orthogonal handle for further synthetic modifications, making (R)-1-Boc-piperidine-3-carboxylic acid hydrazide a bifunctional building block.
Applications in Drug Discovery
The structural features of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide make it an attractive starting material for the synthesis of a variety of potential therapeutic agents. The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS), and the hydrazide functionality allows for its incorporation into larger molecules through stable linkages.[1]
While specific examples of marketed drugs derived directly from this starting material are not publicly documented, its utility can be inferred from the prevalence of the substituted piperidine motif in drug discovery. For instance, the synthesis of (R)-3-Boc-aminopiperidine, an important intermediate for diabetes drugs, highlights the value of chiral 3-substituted piperidines.[8] The hydrazide derivative offers an alternative and versatile handle for the construction of novel chemical entities.
Conclusion
(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the synthetic flexibility of the hydrazide group, and the orthogonal nature of the Boc protecting group provide chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the quest for new and improved therapeutics.
References
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
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ResearchGate. FTIR spectra of all prepared BOC-glycine and esters. [Link]
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Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
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ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
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PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
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SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
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- Google Patents.
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SpectraBase. 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
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